molecular formula C17H17N3O2S B3015411 2,4-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide CAS No. 1234934-02-1

2,4-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide

Cat. No.: B3015411
CAS No.: 1234934-02-1
M. Wt: 327.4
InChI Key: IYVJWTBJGAHPTA-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Bioactive Alkaloids from Quinoline and Quinazoline Classes

Quinoline and quinazoline alkaloids are of great interest due to their diverse bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory effects. Research has shown that over 200 molecules from these classes exhibit a broad range of biological activities. This extensive bioactivity spectrum suggests potential applications in drug discovery and development processes, specifically in searching for new therapeutics across various disease states (Shang et al., 2018).

Optical Sensors and Electroluminescent Materials

Quinoline and quinazoline derivatives have been employed as recognition units in the synthesis of optical sensors and in the development of electroluminescent materials. Their capability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes, indicating their applications in analytical chemistry and materials science. This aspect underscores the utility of such compounds in developing advanced materials for optical and electronic applications (Jindal & Kaur, 2021); (Lipunova et al., 2018).

Anticancer Applications

Quinazoline-4(3H)-ones and their derivatives, closely related to quinolines, have been extensively studied for their biological activities, including anticancer properties. The stability and structural diversity of the quinazolinone nucleus allow for the introduction of bioactive moieties, creating potential medicinal agents. This highlights the role of quinoline derivatives in the ongoing search for new anticancer drugs (Tiwary et al., 2016).

Corrosion Inhibition

Quinoline derivatives have also been recognized for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to the high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly relevant in industrial applications, where the prevention of corrosion is critical (Verma et al., 2020).

Properties

IUPAC Name

2,4-dimethyl-N-(2-quinolin-8-yloxyethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-16(23-12(2)20-11)17(21)19-9-10-22-14-7-3-5-13-6-4-8-18-15(13)14/h3-8H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVJWTBJGAHPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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